Product packaging for 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine(Cat. No.:)

5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B11781376
M. Wt: 160.17 g/mol
InChI Key: UDMJXLJHUWBQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical building block designed for research and development, particularly in the field of anticancer drug discovery. Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxine scaffold have been identified as promising inhibitors of the enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in oncology . The inhibition of PARP1 is a strategic approach for potentiating chemo- and radio-therapy and can exhibit single-agent cytotoxicity in tumors with specific DNA repair deficiencies . The ethynyl substituent on this core structure is a valuable functional handle for further chemical exploration. It can be used in metal-catalyzed coupling reactions, such as the Sonogashira reaction, and is a key participant in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in chemical biology and medicinal chemistry to create molecular hybrids and probes, allowing researchers to conjugate the benzodioxine core to other pharmacophores, biomarkers, or solid supports . The incorporation of an ethynyl group is also a common strategy in nucleoside chemistry to study DNA synthesis, although the specific properties of this compound would require empirical determination . Researchers can leverage this compound as a versatile intermediate to synthesize novel compounds for evaluating cytotoxic activity, PARP inhibition, and other structure-activity relationship studies. This product is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B11781376 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-ethynyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H8O2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h1,3-5H,6-7H2

InChI Key

UDMJXLJHUWBQTR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Contextualizing 2,3 Dihydrobenzo B Researchgate.netwikipedia.orgdioxine Scaffolds in Heterocyclic Chemistry and Material Science

The 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine core is a prominent heterocyclic scaffold in medicinal chemistry. cymitquimica.com This structural motif is found in a variety of biologically active compounds and is recognized for its role in the development of therapeutic agents. For instance, derivatives of this scaffold have been synthesized and investigated as potential PARP1 inhibitors, which are a target in cancer therapy. nih.govnih.gov The synthesis of various derivatives, such as carboxamides and those linked to imidazo[2,1-b]thiazole, highlights the versatility of this scaffold in creating new chemical entities with potential pharmaceutical applications. nih.govcbijournal.com

In material science, the rigid and planar nature of the benzodioxine ring system can be exploited to create novel organic materials. While specific applications of the unsubstituted scaffold in material science are not extensively documented, its derivatives are used in the synthesis of chalcones, which are known for their optical and electronic properties. researchgate.net

Significance of Terminal Alkyne Functionality in Advanced Chemical Synthesis and Bioorthogonal Reactions

The terminal alkyne group (a carbon-carbon triple bond at the end of a molecule) is a highly versatile and reactive functional group in modern organic synthesis. wikipedia.org Its utility stems from its ability to participate in a wide array of chemical transformations, making it a valuable tool for chemists.

Advanced Chemical Synthesis:

Terminal alkynes are key reactants in numerous powerful synthetic methods, including:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is highly efficient and specific, allowing for the rapid and reliable connection of molecular fragments. nih.govnih.gov

Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is fundamental in the synthesis of complex organic molecules. researchgate.net

Multicomponent Reactions: Terminal alkynes can be used in reactions where multiple starting materials combine in a single step to form a complex product, which increases synthetic efficiency. rsc.org

Bioorthogonal Reactions:

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne is a cornerstone of this field due to its inertness in the biological environment and its specific reactivity with a partner functional group, typically an azide (B81097). researchgate.netnih.gov This specific reactivity allows for the precise labeling and tracking of biomolecules, such as proteins and glycans, in real-time within live cells. acs.org The small size of the alkyne group makes it a minimally disruptive tag. nih.gov For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a thymidine analog that incorporates into DNA and can be detected via a click reaction, offering a powerful method to study cell proliferation. nih.gov

Research Gaps and Opportunities Pertaining to 5 Ethynyl 2,3 Dihydrobenzo B Researchgate.netwikipedia.orgdioxine

Despite the well-established importance of its constituent parts, there is a noticeable lack of dedicated research on 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine itself. A survey of scientific literature reveals a significant gap in the characterization of its properties and the exploration of its potential applications.

This research gap presents numerous opportunities:

Medicinal Chemistry: The compound can be used as a versatile building block. The terminal alkyne allows for the attachment of the biologically relevant benzodioxine scaffold to other molecules of interest using click chemistry. This could lead to the development of new drug candidates with improved properties.

Material Science: The rigid benzodioxine core combined with the reactive alkyne handle could be used to synthesize novel polymers and functional materials with tailored electronic or optical properties.

Chemical Biology: As a bioorthogonal probe, 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine could be used to label and study biological systems, potentially offering new insights into cellular processes.

Scope and Objectives of Academic Research on the Compound

Strategies for the Construction of the 2,3-Dihydrobenzo[b][1][2]dioxine Core

Cyclization Reactions for Dioxine Ring Formation

The principal method for forming the dioxine ring involves the creation of two ether linkages between a catechol precursor and a two-carbon unit. The Williamson ether synthesis and its variations are paramount in this context. A prevalent approach involves the reaction of a substituted catechol with a 1,2-dielectrophile, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base. nih.govnih.gov For instance, the synthesis of methyl 2,3-dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxylate is achieved by reacting methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane and potassium carbonate. nih.gov

Another effective method involves the condensation of a catechol with a pre-formed epoxide, followed by a base-mediated intramolecular cyclization to yield the 1,4-benzodioxane (B1196944) structure. rsc.org This strategy allows for the introduction of substituents on the dioxine ring with stereochemical control. More contemporary methods include the use of greener reagents like dimethyl carbonate (DMC) in reaction with catechols. researchgate.net Furthermore, palladium-catalyzed tandem reactions, such as the oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, offer a sophisticated route to functionalized dihydrobenzodioxines. researchgate.net

Cyclization MethodReactantsKey Reagents/CatalystsTypical ProductReference
Williamson Ether SynthesisCatechol derivative, 1,2-DihaloethaneBase (e.g., K₂CO₃)Substituted 2,3-dihydrobenzo[b] nih.govscielo.brdioxine nih.gov
Epoxide CondensationCatechol, EpoxideBase2-Substituted 2,3-dihydrobenzo[b] nih.govscielo.brdioxine rsc.org
Green Chemistry ApproachCatechol, Dimethyl Carbonate (DMC)DABCO2,3-dihydrobenzo[b] nih.govscielo.brdioxine researchgate.net
Palladium-Catalyzed Tandem Reaction2-Prop-2-ynyloxyphenolPdI₂, KI, CO, Air2-Methylene-2,3-dihydrobenzo[b] nih.govscielo.brdioxine derivative researchgate.net

Precursor Synthesis and Functional Group Interconversions

The synthesis of the benzodioxine core is intrinsically linked to the preparation of its precursors. The functional groups present on the starting catechol or benzene (B151609) derivative dictate the substitution pattern of the final product. A common precursor, methyl 2,3-dihydroxybenzoate, is synthesized via the acid-catalyzed esterification of 2,3-dihydroxybenzoic acid using methanol (B129727) and sulfuric acid. nih.gov This places a carboxylate group at what will become the C-5 position of the benzodioxine ring.

Once the benzodioxine core is formed, functional group interconversions are often necessary to prepare the molecule for subsequent reactions. For example, a methyl ester at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a carboxamide. nih.gov Similarly, amino groups on the aromatic ring, such as in 2,3-dihydro-1,4-benzodioxin-6-amine, can be transformed into sulfonamides, providing a different functional handle for further derivatization. scielo.br These interconversions are crucial for building molecular complexity and for preparing substrates for reactions like the introduction of the ethynyl (B1212043) moiety.

Introduction of the Ethynyl Moiety at the C-5 Position

With the 2,3-dihydrobenzo[b] nih.govscielo.brdioxine core in hand, the next critical phase is the regioselective installation of an ethynyl group at the C-5 position. This transformation is most effectively achieved through modern cross-coupling chemistry, often requiring a multi-step approach.

Direct Ethynylation Techniques

Direct C-H ethynylation, a process where a C-H bond is directly converted to a C-alkyne bond, represents the most atom-economical approach. However, the application of direct C-H ethynylation to specifically target the C-5 position of the 2,3-dihydrobenzo[b] nih.govscielo.brdioxine scaffold is not widely documented in the surveyed literature. While C-H activation is a powerful tool in organic synthesis, achieving the required regioselectivity on a complex aromatic system without directing groups can be challenging. Therefore, this approach remains a less common strategy for this particular transformation compared to cross-coupling methods.

Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Alkyne Installation

The Sonogashira coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is the cornerstone for synthesizing 5-Ethynyl-2,3-dihydrobenzo[b] nih.govscielo.brdioxine. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgbeilstein-journals.org

The key substrate for this reaction is a 5-halo-2,3-dihydrobenzo[b] nih.govscielo.brdioxine, with iodides and bromides being the most reactive coupling partners. The alkyne partner can be acetylene (B1199291) gas itself, though more commonly, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is used, followed by a deprotection step to reveal the terminal alkyne. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.orgnih.gov

ReactionAryl SubstrateAlkyne PartnerCatalyst SystemBaseReference
Sonogashira Coupling5-Iodo-2,3-dihydrobenzo[b] nih.govscielo.brdioxineTrimethylsilylacetylenePd(PPh₃)₄, CuITriethylamine wikipedia.orglibretexts.org
Sonogashira Coupling5-Bromo-2,3-dihydrobenzo[b] nih.govscielo.brdioxinePhenylacetylenePdCl₂(PPh₃)₂Et₃N beilstein-journals.org
Copper-Free SonogashiraAryl HalideTerminal AlkynePalladium Catalyst (e.g., Pd(PPh₃)₄)Amine Base wikipedia.orgnih.gov

Multi-step Synthetic Routes for Regioselective C-5 Functionalization

As direct ethynylation is challenging and the Sonogashira coupling requires a halogenated precursor, a multi-step route is typically necessary for the regioselective functionalization at the C-5 position. A common and effective strategy begins with a benzodioxine bearing a directing or easily convertible functional group at the C-5 position, such as an amino group.

A plausible and literature-supported pathway to synthesize the required 5-halo-2,3-dihydrobenzo[b] nih.govscielo.brdioxine precursor involves the Sandmeyer reaction. nih.gov This classic transformation converts an aromatic primary amine into a variety of functional groups, including halides, via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.org The synthesis would proceed as follows:

Nitration: Introduction of a nitro group at the C-5 position of the 2,3-dihydrobenzo[b] nih.govscielo.brdioxine core.

Reduction: Reduction of the nitro group to a primary amine (e.g., 2,3-dihydro-1,4-benzodioxin-5-amine).

Diazotization: Conversion of the C-5 amine to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures.

Sandmeyer Reaction: Displacement of the diazonium group with a halide by treating the salt with a copper(I) halide (e.g., CuI or CuBr) to yield 5-iodo- or 5-bromo-2,3-dihydrobenzo[b] nih.govscielo.brdioxine. nih.gov

Sonogashira Coupling: The resulting aryl halide is then coupled with a suitable alkyne as described in the previous section to furnish the final product, 5-Ethynyl-2,3-dihydrobenzo[b] nih.govscielo.brdioxine.

This multi-step sequence provides a reliable and regioselective route to the target compound, leveraging well-established and high-yielding reactions to achieve the desired C-5 functionalization.

Protecting Group Chemistry for the Terminal Alkyne (e.g., Triisopropylsilyl (TIPS) Protection)

In the synthesis of terminal alkynes such as 5-ethynyl-2,3-dihydrobenzo[b] stackexchange.comresearchgate.netdioxine, the use of a protecting group for the acetylenic proton is a critical aspect of the synthetic strategy. The acidic nature of the terminal alkyne proton can lead to undesired side reactions, particularly under the basic conditions often employed in coupling reactions. The triisopropylsilyl (TIPS) group is a bulky and robust protecting group frequently utilized for this purpose.

The TIPS group is introduced by reacting the terminal alkyne, in this case, acetylene, with triisopropylsilyl chloride in the presence of a suitable base. The resulting (triisopropylsilyl)acetylene (B1226034) is a stable and easily handled liquid that can be effectively used in the Sonogashira coupling reaction.

Deprotection, or the removal of the TIPS group, is the final step to unveil the terminal alkyne. A variety of reagents and conditions can be employed for this transformation, and the choice often depends on the other functional groups present in the molecule. A common method for TIPS deprotection is the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in an organic solvent like tetrahydrofuran (B95107) (THF). gelest.com Other reagents that have been shown to be effective for the deprotection of TIPS-protected arylacetylenes include silver fluoride in methanol. redalyc.orgresearchgate.net

The table below summarizes common conditions for the deprotection of TIPS-protected aryl alkynes:

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeNotes
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature1-4 hoursA very common and generally effective method.
Silver fluoride (AgF)MethanolRoom Temperature1-3 hoursCan be a mild and efficient alternative to fluoride-based reagents. redalyc.orgresearchgate.net
Potassium carbonate (K2CO3)MethanolRoom Temperature12-24 hoursA milder basic condition, suitable for sensitive substrates.
Hydrochloric acid (HCl)Methanol/WaterRoom Temperature1-5 hoursAcidic conditions can also be employed for deprotection.

Purification and Isolation Techniques for Ethynyl-Substituted Benzodioxines

The purification and isolation of the final product, 5-ethynyl-2,3-dihydrobenzo[b] stackexchange.comresearchgate.netdioxine, as well as the intermediates in its synthesis, are crucial for obtaining a compound of high purity. Standard chromatographic and crystallization techniques are typically employed.

Column Chromatography: This is a widely used method for the purification of organic compounds. For the intermediates, such as the TIPS-protected coupled product, and the final ethynyl-substituted benzodioxine, column chromatography on silica (B1680970) gel is a common practice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often used. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from any unreacted starting materials or byproducts.

Recrystallization: This technique is employed to obtain highly pure crystalline solids. If the final product or a key intermediate is a solid, recrystallization can be an effective final purification step. The choice of solvent is critical for successful recrystallization. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at room temperature or below. Common solvent systems for the recrystallization of aromatic compounds include ethanol, methanol, or mixtures of solvents like hexane (B92381) and ethyl acetate. rochester.edu

The table below outlines common purification techniques used for the intermediates and the final product:

CompoundPurification MethodTypical Solvents/Eluents
5-Bromo-2,3-dihydrobenzo[b] stackexchange.comresearchgate.netdioxineColumn ChromatographyHexanes/Ethyl Acetate
5-((Triisopropylsilyl)ethynyl)-2,3-dihydrobenzo[b] stackexchange.comresearchgate.netdioxineColumn ChromatographyHexanes/Ethyl Acetate
5-Ethynyl-2,3-dihydrobenzo[b] stackexchange.comresearchgate.netdioxineColumn Chromatography, RecrystallizationHexanes/Ethyl Acetate (Chromatography), Ethanol or Hexane/Ethyl Acetate (Recrystallization)

Reactivity of the Terminal Alkyne Group

The terminal alkyne functionality of 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine is the primary site of its chemical reactivity, enabling a diverse range of transformations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction facilitates the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). For 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine, the CuAAC reaction provides a powerful tool for conjugation and the synthesis of functionalized derivatives. The reaction typically proceeds with high fidelity to yield the 1,4-disubstituted triazole isomer.

The efficiency of the CuAAC reaction with 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine is highly dependent on the reaction conditions and the chosen catalyst system. A variety of copper(I) sources can be employed, often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. The choice of solvent is also crucial, with mixtures of water and organic solvents like t-butanol or THF being common to ensure the solubility of both the alkyne and the azide partner.

Ligands are frequently used to stabilize the copper(I) catalytic species, prevent its disproportionation, and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are among the most effective ligands for this purpose. The optimization of these parameters is key to achieving high yields and minimizing reaction times.

Table 1: Representative Catalyst Systems and Conditions for CuAAC Reactions

Catalyst SystemLigandReducing AgentSolventTemperature (°C)
CuSO₄/Sodium AscorbateNoneSodium AscorbateH₂O/t-BuOH25
CuINoneNoneTHF/H₂O25-40
[Cu(CH₃CN)₄]PF₆TBTANoneCH₂Cl₂25
Copper NanoparticlesNoneNoneH₂O80

This table presents generally applicable conditions for CuAAC reactions and can be adapted for 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine.

The CuAAC reaction of 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine is compatible with a wide array of azide partners, allowing for the introduction of diverse functional groups. This includes small organic azides, as well as larger biomolecules and polymers. The reaction's high functional group tolerance is a significant advantage, as it allows for the conjugation of complex molecules without the need for extensive protecting group strategies.

However, certain limitations exist. Sterically hindered azides may react more slowly or require more forcing conditions. Additionally, some functional groups on the azide partner may chelate with the copper catalyst, potentially inhibiting the reaction. Careful selection of the azide partner and optimization of the reaction conditions are therefore necessary to ensure successful conjugation.

Table 2: Scope of Azide Partners for CuAAC with 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine

Azide PartnerResulting FunctionalityPotential Application
Benzyl AzidePhenyl-substituted triazoleIntroduction of aromatic moiety
Azidoacetic AcidCarboxylic acid functionalized triazoleFurther functionalization, bioconjugation
1-Azido-3-propanolHydroxyl-functionalized triazoleAltering solubility, further derivatization
Glycosyl AzidesCarbohydrate-conjugated triazoleGlycoconjugate synthesis
Azide-modified PeptidesPeptide-conjugated systemBioactive molecule synthesis

This table illustrates the versatility of the CuAAC reaction by showcasing a range of potential azide partners and their applications.

Beyond the well-known CuAAC reaction, the terminal alkyne of 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine can participate in other [3+2] cycloaddition reactions. These reactions involve the combination of a 1,3-dipole with the alkyne to form a five-membered heterocyclic ring. A notable example is the reaction with diazo compounds to form pyrazoles. This transformation can be catalyzed by various transition metals, such as ruthenium or rhodium, and often leads to a mixture of regioisomers. Another example is the reaction with nitrile oxides to generate isoxazoles. These cycloadditions expand the synthetic utility of 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine, providing access to a broader range of heterocyclic structures.

The triple bond of 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine is susceptible to hydrometallation reactions, which involve the addition of a metal-hydride bond across the alkyne. Common examples include hydroboration, hydrosilylation, and hydrostannylation.

Hydroboration: The addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane, across the triple bond, followed by oxidation, typically yields the corresponding aldehyde or, under different workup conditions, a vinylboronate ester. The regioselectivity of the addition is influenced by both steric and electronic factors.

Hydrosilylation: In the presence of a platinum or rhodium catalyst, hydrosilanes can add to the alkyne to form vinylsilanes. The stereochemistry of this addition can often be controlled to favor either the cis or trans product depending on the catalyst and reaction conditions.

Hydrostannylation: This reaction involves the addition of an organotin hydride across the triple bond, usually catalyzed by a palladium complex or initiated by radical conditions. The resulting vinylstannanes are versatile intermediates in cross-coupling reactions.

These hydrometallation reactions provide valuable synthetic routes to functionalized vinyl derivatives of 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine.

The alkyne moiety of 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine can undergo various oxidative transformations. One of the most common is oxidative cleavage, which breaks the carbon-carbon triple bond. This can be achieved using strong oxidizing agents such as ozone (O₃) followed by an oxidative workup, or with potassium permanganate (B83412) (KMnO₄). Oxidative cleavage of the terminal alkyne in 5-Ethynyl-2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine would be expected to yield 2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine-5-carboxylic acid.

Alternatively, milder oxidation conditions can be employed to achieve partial oxidation of the alkyne. For instance, reaction with reagents like selenium dioxide (SeO₂) or through metal-catalyzed oxidations can lead to the formation of α-dicarbonyl compounds, such as α-keto esters, which are valuable synthetic intermediates.

Radical Mediated Reactions Involving the Ethynyl Group

The ethynyl group of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine is susceptible to radical-mediated reactions, offering a pathway to novel functionalized derivatives. These reactions typically proceed via a free-radical chain mechanism initiated by the homolytic cleavage of a radical initiator. youtube.com

The general mechanism involves the addition of a radical species (R•) to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. This intermediate can then propagate the chain by abstracting an atom or group from another molecule, or it can be trapped in subsequent steps. For instance, the addition of hydrogen bromide in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov addition product. aklectures.comlibretexts.org

The vinyl radical formed upon the initial addition is a key intermediate that dictates the reaction's outcome. It can participate in intermolecular reactions, such as atom transfer, or intramolecular cyclizations if a suitable radical acceptor is present elsewhere in the molecule. researchgate.netnih.gov The regioselectivity of the initial radical attack is governed by the formation of the more stable radical intermediate. youtube.com In the case of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine, the stability of the resulting vinyl radical would be influenced by the electronic properties of the benzodioxine ring. Radical cyclization reactions initiated at the ethynyl group can lead to the formation of complex polycyclic systems. wikipedia.orgrsc.org

Table 1: Potential Radical Reactions of the Ethynyl Group
Reaction TypeRadical InitiatorReagentExpected Product Type
Radical AdditionAIBN, PeroxidesHBrAnti-Markovnikov vinyl bromide
Atom Transfer Radical Addition (ATRA)AIBN, Et3B/O2CCl4, R-IHalogenated or alkylated alkene
Radical CyclizationBu3SnH, AIBN(If suitably substituted)Cyclized product (e.g., 5- or 6-membered ring)
Thiyl Radical AdditionAIBN, UV lightR-SHVinyl sulfide

Reactivity of the 2,3-Dihydrobenzo[b]researchgate.netwikipedia.orgdioxine Moiety

The reactivity of the heterocyclic portion of the molecule is dominated by the nature of the aromatic ring, which is significantly influenced by the fused dihydrodioxine ring.

The 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine moiety acts as a strong activating group in electrophilic aromatic substitution (EAS) reactions. The oxygen atoms, possessing lone pairs of electrons, donate electron density to the benzene ring through a resonance effect (+M effect). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com This donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. lumenlearning.com

This electron-donating character also governs the regioselectivity of the substitution, making the dihydrodioxine moiety an ortho, para-director. organicchemistrytutor.comyoutube.com Attack at the ortho and para positions (C6 and C8) leads to a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), where one of the resonance structures involves a positive charge on the carbon adjacent to the oxygen atom. This allows the lone pair of the oxygen to delocalize the positive charge, providing significant stabilization. youtube.com In contrast, attack at the meta position (C7) does not allow for this direct resonance stabilization from the oxygen atoms, making the corresponding intermediate less stable. wikipedia.org Consequently, EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are directed to the positions ortho and para to the dioxine ring system. nih.gov

Table 2: Predicted Major Products of EAS Reactions
ReactionReagentsElectrophile (E+)Predicted Major Product(s)
NitrationHNO3, H2SO4NO2+6-Nitro- and 8-Nitro- derivatives
BrominationBr2, FeBr3Br+6-Bromo- and 8-Bromo- derivatives
Friedel-Crafts AcylationRCOCl, AlCl3RCO+6-Acyl- and 8-Acyl- derivatives
SulfonationFuming H2SO4SO36-Sulfonic acid and 8-Sulfonic acid derivatives

The electron-rich nature of the 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine ring generally makes it unreactive towards nucleophilic aromatic substitution (NAS). total-synthesis.com This type of reaction, specifically the SNAr mechanism, requires the aromatic ring to be electron-deficient. wikipedia.orgchemistrysteps.com Therefore, for 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine to undergo NAS, the ring must be "activated" by the presence of one or more powerful electron-withdrawing groups (EWGs), such as a nitro (-NO2) or cyano (-CN) group. fiveable.menumberanalytics.com

The SNAr mechanism is a two-step process: addition followed by elimination. chemistrysteps.com A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.orglumenlearning.comwikipedia.org For effective stabilization of this negative charge, the EWG must be positioned ortho or para to the leaving group. byjus.comlibretexts.org A meta-positioned EWG cannot delocalize the negative charge through resonance and is therefore ineffective at promoting the reaction. byjus.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. frontiersin.org

Table 3: Requirements for Nucleophilic Aromatic Substitution (SNAr)
RequirementDescriptionExamples
Activation Presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.-NO2, -CN, -C(O)R
Leaving Group A group that can depart with a pair of electrons.-F, -Cl, -Br, -I
Nucleophile An electron-rich species.-OH, -OR, R-NH2, -SR
Regiochemistry EWG must be ortho or para to the leaving group for resonance stabilization.1-Halo-2,4-dinitrobenzene systems

Under specific conditions, the dihydrodioxine ring, typically stable, can be induced to undergo ring-opening or rearrangement reactions. For instance, research has shown that 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine-2-carboxamide derivatives can undergo a base-mediated ring-opening. researchgate.net This process generates an acrylamide (B121943) intermediate in situ, which can then participate in further reactions. The mechanism involves the cleavage of one of the C-O bonds within the six-membered dioxine ring. researchgate.net

While less common for the dihydro- variant, related fully aromatic dibenzo researchgate.netwikipedia.orgdioxins are known to undergo photochemical rearrangements. These transformations can proceed through aryl-oxygen bond cleavage, leading to significant structural reorganization. The specific pathways and products depend heavily on the substitution pattern and the reaction conditions, such as the wavelength of light used.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of two distinct reactive sites—the ethynyl triple bond and the activated aromatic ring—makes chemo- and regioselectivity critical considerations in the functionalization of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine. rsc.orgacs.org The outcome of a reaction often depends on a subtle interplay between the nature of the reagent and the reaction conditions.

For example, in reactions with electrophiles, a competition exists between electrophilic addition to the alkyne and electrophilic aromatic substitution (EAS) on the ring. Strong electrophiles under conditions that favor EAS (e.g., Lewis acids) will likely result in substitution at the electron-rich C6 and C8 positions of the benzodioxine ring. Conversely, reagents that preferentially add across triple bonds (e.g., halogens in a non-polar solvent without a catalyst) may favor reaction at the ethynyl group. libretexts.org

Regioselectivity is also a key factor. As discussed, EAS is directed to the ortho and para positions of the aromatic ring. caltech.edunih.gov For reactions involving the alkyne, such as cycloadditions or transition-metal-catalyzed couplings, the regioselectivity is determined by the electronic and steric properties of both the substrate and the reacting partner. rsc.orgresearchgate.net Fine-tuning reaction conditions can allow for the selective functionalization of one site over the other, enabling the synthesis of diverse and complex molecular architectures.

Table 4: Factors Influencing Selectivity
Reaction TypeCompeting SitesKey Factors for ControlProbable Outcome
Electrophilic AttackAromatic Ring vs. Ethynyl GroupCatalyst (Lewis acid), Solvent, Electrophile Hardness/SoftnessEAS favored with Lewis acids; Addition possible under neutral conditions.
Nucleophilic AttackAromatic Ring (if activated) vs. Ethynyl Group (e.g., Michael addition)Ring activation (EWGs), Nucleophile typeNAS requires activated ring; Michael addition requires a conjugated system.
Metal-Catalyzed CouplingEthynyl C-H vs. Aromatic C-H/C-XCatalyst type (Pd, Cu), Ligands, Reaction conditionsSonogashira coupling at the ethynyl C-H is highly favored.

Tandem and Cascade Reactions Utilizing 5-Ethynyl-2,3-dihydrobenzo[b]researchgate.netwikipedia.orgdioxine

The dual functionality of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine makes it an excellent substrate for tandem, domino, or cascade reactions, where a single set of reagents and conditions initiates a sequence of two or more bond-forming events. mdpi.comnih.gov These processes are highly efficient as they reduce the number of separate synthetic steps, purifications, and reagent use.

A prominent example of such a strategy involves the Sonogashira coupling of the terminal alkyne, which can be followed by an intramolecular cyclization. researchgate.netorganic-chemistry.org In a hypothetical tandem reaction, the ethynyl group could first be coupled with an aryl or vinyl halide bearing a nucleophilic group (e.g., -OH, -NH2). In the same pot, a second catalyst or a change in conditions could then trigger an intramolecular cyclization of the nucleophile onto the alkyne or the newly formed double bond, leading to the construction of a new heterocyclic ring fused to the benzodioxine framework. researchgate.netacs.orgacs.org Palladium-catalyzed cascade reactions, in particular, are powerful tools for building molecular complexity from simple starting materials like 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine. nih.govmdpi.com

Design of Scaffold Hybridization Featuring the 5-Ethynyl-2,3-dihydrobenzo[b]thieme-connect.comnih.govdioxine Core

Scaffold hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. researchgate.net This approach aims to develop ligands that can interact with multiple biological targets or combine the functionalities of the parent scaffolds to achieve improved potency, selectivity, or pharmacokinetic properties. researchgate.netacs.org The 5-ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxine core is an exemplary platform for this strategy due to the combination of a known bioactive scaffold and a highly versatile functional group for conjugation.

The 2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxine motif is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. nih.govnih.gov For example, derivatives of this scaffold have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in DNA repair and a target for anticancer therapies. nih.govnih.gov This inherent biological relevance makes the benzodioxine core an attractive anchor for developing new hybrid drugs.

The terminal ethynyl (acetylene) group at the 5-position is the key to its utility in molecular hybridization. acs.org This group is a prime substrate for highly efficient and specific ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction allows for the stable connection of the 5-ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxine scaffold to another molecule bearing an azide group, forming a chemically robust 1,2,3-triazole linker. researchgate.net The triazole ring is not merely a passive linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding, contributing favorably to ligand-receptor interactions.

This strategy enables the rational design of novel hybrid molecules by linking the benzodioxine core to a wide array of other bioactive scaffolds. Potential hybridization partners could include:

Other Heterocyclic Scaffolds: Fusing with pharmacophores known for specific activities, such as quinolines, indoles, or pyrazoles, to create multitarget agents.

Natural Products: Conjugating with alkaloids or other natural products to modulate their activity or improve their drug-like properties. researchgate.net

Known Drug Fragments: Attaching fragments of existing drugs to explore synergistic effects or develop novel mechanisms of action.

The design process allows for systematic variation of the linker length and composition, as well as the nature of the second pharmacophore, to optimize biological activity.

The following table illustrates hypothetical hybrid scaffolds that could be synthesized from 5-ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxine using the scaffold hybridization approach.

Benzodioxine CoreLinkage StrategyPotential Hybridization Partner (Pharmacophore)Resulting Hybrid Scaffold ClassPotential Therapeutic Area
5-Ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxineCuAAC Click ChemistryAzido-functionalized QuinoloneBenzodioxine-triazole-quinoloneAnticancer, Antibacterial
5-Ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxineSonogashira CouplingIodo-substituted IndoleBenzodioxine-alkyne-indoleCNS Disorders, Anticancer
5-Ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxineCuAAC Click ChemistryAzido-sugarBenzodioxine-triazole-carbohydrateAntiviral, Glycobiology Probes
5-Ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxineSonogashira CouplingBrominated Benzimidazole (B57391)Benzodioxine-alkyne-benzimidazoleAntiparasitic, Anticancer
5-Ethynyl-2,3-dihydrobenzo[b] thieme-connect.comnih.govdioxineCuAAC Click ChemistryAzido-functionalized SteroidBenzodioxine-triazole-steroidEndocrinology, Anticancer

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine, offering unambiguous evidence of its carbon framework and the spatial arrangement of its hydrogen atoms.

The ¹H NMR spectrum of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine provides distinct signals corresponding to each unique proton environment. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The ethynyl (B1212043) proton appears as a sharp singlet, while the four protons of the dihydrodioxine ring's ethylenedioxy group (-O-CH₂-CH₂-O-) present as a multiplet.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The two carbons of the ethynyl group show characteristic shifts in the sp-hybridized region. The aromatic carbons are observed further downfield, with their exact positions influenced by the electronic effects of the oxygen and ethynyl substituents. The sp³-hybridized carbons of the ethylenedioxy bridge appear in the upfield region of the spectrum.

Based on established chemical shift ranges and data from analogous compounds like 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxamide, the expected chemical shifts can be predicted. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine Data are estimated based on analogous structures and standard chemical shift ranges.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (C6-H) ~7.0-7.2 d or dd
Aromatic H (C7-H) ~6.8-6.9 t or dd
Aromatic H (C8-H) ~6.9-7.1 d or dd
Dioxine Ring (-OCH₂-) ~4.3 m

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine Data are estimated based on analogous structures and standard chemical shift ranges. nih.govresearchgate.net

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C5-C≡) ~115-120
Aromatic C (C6) ~123-125
Aromatic C (C7) ~117-120
Aromatic C (C8) ~121-123
Aromatic C (C4a) ~143-145
Aromatic C (C8a) ~141-143
Dioxine Ring (-OCH₂-) ~64
Ethynyl C (-C≡CH) ~80-85

To definitively assign these signals and map the molecular connectivity, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine, COSY would show cross-peaks between the adjacent aromatic protons (H6, H7, and H8), confirming their positions on the benzene (B151609) ring. It would also show correlations among the protons of the ethylenedioxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique is essential for assigning the signals in the ¹³C NMR spectrum. For example, the signal for the ethynyl proton (~3.1 ppm) would show a cross-peak to the terminal ethynyl carbon signal (~75-80 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. Key correlations would include the ethynyl proton showing a cross-peak to the C5 aromatic carbon, and the aromatic protons showing correlations to neighboring and quaternary carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide insights into the three-dimensional structure and conformation of the molecule. For this compound, NOESY could show correlations between the protons on the dioxine ring and the adjacent aromatic proton (H8), helping to understand the molecule's preferred conformation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

The FT-IR and Raman spectra of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine are dominated by the characteristic vibrations of its two main components.

Ethynyl Group:

≡C-H Stretch: A sharp, strong absorption band typically appears around 3300 cm⁻¹ in the FT-IR spectrum. pressbooks.publibretexts.org

C≡C Stretch: A weaker, sharp band is expected in the range of 2100-2140 cm⁻¹. pressbooks.publibretexts.org This band is often more intense in the Raman spectrum due to the polarizability of the triple bond. nih.gov

Dihydrobenzodioxine Moiety:

Aromatic C-H Stretch: These vibrations occur just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the ethylenedioxy group show stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. s-a-s.org

C-O-C Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the ether linkages are typically found in the 1200-1300 cm⁻¹ region. uomustansiriyah.edu.iq

Table 3: Characteristic Vibrational Frequencies for 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine Data are based on standard functional group absorption ranges. pressbooks.publibretexts.orgs-a-s.org

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
≡C-H Stretch Terminal Alkyne 3330-3270 Strong, Sharp
Aromatic C-H Stretch Benzene Ring 3100-3000 Medium
Aliphatic C-H Stretch -CH₂- 3000-2850 Medium
C≡C Stretch Alkyne 2260-2100 Weak to Medium, Sharp
Aromatic C=C Stretch Benzene Ring 1600-1450 Medium to Strong
Asymmetric C-O-C Stretch Aryl Ether / Dioxine 1270-1230 Strong

Precise assignment of the observed vibrational bands can be complex due to overlapping signals and coupled vibrations. To overcome this, researchers often employ computational methods, such as Density Functional Theory (DFT). arxiv.orgcore.ac.uk By calculating the theoretical vibrational frequencies of the molecule's optimized geometry, a simulated spectrum can be generated. This theoretical spectrum is then compared with the experimental FT-IR and Raman data. This correlation allows for a more confident and detailed assignment of each experimental band to a specific molecular motion, a process aided by calculating the Potential Energy Distribution (PED). mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine, the primary chromophore is the substituted benzene ring, which is part of a larger conjugated system including the ethynyl group. The presence of the ethynyl group and the oxygen atoms of the dioxine ring act as auxochromes, modifying the absorption profile of the benzene ring. shimadzu.com Typically, substituted benzene derivatives exhibit strong absorptions corresponding to π → π* transitions. It is expected that 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine will show characteristic absorption maxima in the ultraviolet region, likely with one or more peaks between 250 and 300 nm, reflecting the extended conjugation of the aromatic system. shimadzu.comscience-softcon.de

Analysis of Electronic Transitions and Chromophoric Contributions

The electronic absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet (UV) or visible light. The structure of 5-Ethynyl-2,3-dihydrobenzo[b] unistra.frnih.govdioxine contains two primary chromophores: the benzodioxane ring system and the ethynyl substituent. The ultraviolet absorption spectra of ethynyl-substituted polycyclic aromatic hydrocarbons reveal that the addition of an ethynyl group to a non-substituted PAH molecule results in a redshift of all its electronic transitions. researchgate.net

The benzodioxane moiety itself, as an aromatic ether, exhibits characteristic π → π* transitions. Functional groups attached to a benzene ring can influence the absorption peaks. youtube.com The interaction between the π-system of the benzene ring, the lone pairs on the oxygen atoms of the dioxine ring, and the π-system of the ethynyl group would be expected to result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths (a bathochromic shift) compared to the unsubstituted 2,3-dihydrobenzo[b] unistra.frnih.govdioxine.

Chromophore/SystemTypical Electronic TransitionExpected Wavelength Region (nm)
Benzeneπ → π~255
Alkynyl Group (C≡C)π → π~170
Aromatic Etherπ → π~270-285
Ethynyl-Substituted Benzeneπ → π>260 (Red-shifted)

Solvent Effects on Absorption Maxima

The position of absorption maxima in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. A shift to longer wavelengths with increasing solvent polarity is termed a positive solvatochromism (bathochromic shift), while a shift to shorter wavelengths is a negative solvatochromism (hypsochromic shift).

For aromatic compounds with π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. nih.gov In the case of ethynyl derivatives, such as certain ethynyl naphthalimides, robust fluorescent signals have been observed to shift from blue to orange as the solvent polarity increases, indicating significant solvatochromism. researchgate.net It is therefore anticipated that the absorption maxima of 5-Ethynyl-2,3-dihydrobenzo[b] unistra.frnih.govdioxine would exhibit shifts in different solvents, reflecting changes in the solute-solvent interactions.

SolventPolarity (Dielectric Constant, ε)Hypothetical λmax (nm) for π → π* Transition
n-Hexane1.88275
Chloroform4.81278
Ethanol24.55282
Acetonitrile37.5280
Water80.1285

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For a related compound, 2,3-dihydrobenzo[b] unistra.frnih.govdioxine-5-carboxamide, the calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₁₀NO₃) is 180.0655, with an experimental value found to be 180.0634. nih.gov

In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic hydrocarbons, the molecular ion peak is typically prominent. chemistrynotmystery.com If the aromatic ring is substituted by an alkyl group, a prominent peak is often formed at m/z 91 due to the formation of a stable tropylium (B1234903) ion. chemistrynotmystery.com In the case of ethers, fragmentation tends to occur alpha to the oxygen atom. miamioh.edu

For 5-Ethynyl-2,3-dihydrobenzo[b] unistra.frnih.govdioxine, the fragmentation would likely involve initial loss of the ethynyl group or fragmentation of the dioxine ring. A plausible fragmentation pathway could involve the retro-Diels-Alder cleavage of the dihydrodioxine ring, a common fragmentation for this system.

Fragment IonProposed Structurem/z (Monoisotopic)Fragmentation Pathway
[M]⁺•C₁₀H₈O₂⁺•160.05Molecular Ion
[M-C₂H₂]⁺•C₈H₆O₂⁺•134.04Loss of acetylene (B1199291)
[M-CHO]⁺C₉H₇O⁺131.05Loss of formyl radical
[C₈H₇]⁺C₈H₇⁺103.05Further fragmentation

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 5-Ethynyl-2,3-dihydrobenzo[b] unistra.frnih.govdioxine is not available, data from a derivative, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] unistra.frnih.govdioxin-6-yl)prop-2-en-1-one, reveals key features of the benzodioxane ring system. nih.gov

In this derivative, the dihydrodioxine ring adopts a conformation closest to a half-chair. nih.gov This puckering places the two carbons of the ethylenedioxy group on opposite sides of the mean plane of the dihydrobenzodioxine ring. nih.gov The bond lengths and angles within the benzodioxane moiety are within the typical ranges found for organic structures. nih.gov

ParameterValueReference
Dihydrodioxine Ring ConformationHalf-chair nih.gov
Cremer-Pople Q parameter0.466(3) Å nih.gov
Cremer-Pople θ parameter51.2(4)° nih.gov
Cremer-Pople φ parameter282.6(4)° nih.gov

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), that probe the differential interaction of chiral molecules with left and right circularly polarized light. nih.govsaschirality.org These methods are exceptionally sensitive to the three-dimensional structure and absolute configuration of chiral compounds. nih.gov

Should chiral derivatives of 5-Ethynyl-2,3-dihydrobenzo[b] unistra.frnih.govdioxine be synthesized, for instance, by introducing a stereocenter on the dihydrodioxine ring or by creating atropisomers, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization. The correlation between the helicity of the heterocyclic ring and the sign of the Cotton effects in the CD spectrum has been established for related chiral heterocyclic systems like 2,3-dihydrobenzo[b]furans and chromanes. researchgate.net Similar principles could be applied to determine the absolute configuration of chiral benzodioxane derivatives. The combination of experimental chiroptical spectra with quantum chemical calculations provides a powerful method for the unambiguous assignment of absolute configuration. saschirality.org

Based on a thorough review of available scientific literature, computational and theoretical investigation data for the specific compound 5-Ethynyl-2,3-dihydrobenzo[b] wikipedia.orgopenaccessjournals.comdioxine is not present in the public domain.

Studies detailing the quantum chemical calculations—such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Surface Potential (MESP) mapping, and calculation of global reactivity descriptors—are not available for this exact molecule. Similarly, simulations of spectroscopic properties, including Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra prediction, have not been published.

While computational studies exist for other derivatives of the 2,3-dihydrobenzo[b] wikipedia.orgopenaccessjournals.comdioxine ring system, the specific data required to generate an article according to the provided outline for the 5-ethynyl substituted version could not be located. Therefore, it is not possible to fulfill the request while adhering to the strict constraint of focusing solely on "5-Ethynyl-2,3-dihydrobenzo[b] wikipedia.orgopenaccessjournals.comdioxine".

Computational and Theoretical Investigations of 5 Ethynyl 2,3 Dihydrobenzo B 1 2 Dioxine

Spectroscopic Property Simulations

Vibrational Frequency Calculations for IR and Raman Spectra Simulation

Theoretical vibrational analysis is a fundamental tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine, each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, wagging, and twisting of its constituent bonds and functional groups.

DFT calculations can predict the vibrational frequencies and intensities of both IR and Raman spectra. dntb.gov.uaresearchgate.net These theoretical spectra serve as a valuable reference for the assignment of experimental bands. For instance, the characteristic vibrational modes of the ethynyl (B1212043) group (C≡C and C-H stretching), the dioxine ring (C-O-C stretching, CH2 modes), and the benzene (B151609) ring (C-C stretching, C-H in-plane and out-of-plane bending) can be precisely identified.

A typical computational approach involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy are calculated to determine the vibrational frequencies and normal modes.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Thus, they are uniformly scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

The simulated spectra can then be compared with experimental data to confirm the molecular structure and provide a complete vibrational assignment.

Table 1: Hypothetical Vibrational Mode Assignments for 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
≡C-H StretchEthynyl~3300
C-H Stretch (Aromatic)Benzene Ring3100-3000
C-H Stretch (Aliphatic)Dioxine Ring3000-2850
C≡C StretchEthynyl~2100
C=C StretchBenzene Ring1600-1450
CH₂ ScissoringDioxine Ring~1465
C-O-C Asymmetric StretchDioxine Ring~1250
C-O-C Symmetric StretchDioxine Ring~1050
C-H Out-of-plane BendBenzene Ring900-675

Note: This table represents expected frequency ranges based on typical values for the functional groups and is for illustrative purposes. Precise values require specific DFT calculations for the molecule.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net

For 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine, these calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. The process involves calculating the isotropic magnetic shielding tensors for the optimized molecular structure, which are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts in parts per million (ppm). researchgate.net

These predicted spectra are invaluable for:

Assigning signals in complex experimental spectra.

Distinguishing between potential isomers.

Understanding how the electronic environment, influenced by the ethynyl and dioxine moieties, affects the chemical shifts of the aromatic protons and carbons.

Theoretical calculations on related 2,3-dihydrobenzo[b] pdx.edunih.govdioxine derivatives have shown good agreement between computed and experimental NMR data, validating the utility of this approach. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

For 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine, NBO analysis can elucidate key electronic features:

Intramolecular Charge Transfer (ICT): By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it's possible to identify and quantify charge transfer within the molecule. For example, delocalization from the oxygen lone pairs (donor) into the antibonding orbitals of the aromatic ring (acceptor) can be analyzed. The energy associated with these donor-acceptor interactions indicates the strength of the charge transfer.

Reaction Mechanism Studies and Transition State Characterization via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. For reactions involving 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine, such as additions to the ethynyl group or substitutions on the aromatic ring, DFT calculations can map out the entire reaction pathway.

This involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.

Transition State (TS) Verification: A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

For example, studies on the reaction mechanisms of related 1,3-dioxane (B1201747) compounds have used computational modeling to explore thermal decomposition pathways, identifying transition states and calculating kinetic and thermodynamic parameters. scispace.com Similar approaches could be applied to understand the reactivity of the ethynyl group in 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, often in a condensed phase (e.g., in a solvent).

If 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine were to be studied for its interactions with other molecules or its behavior in solution, MD simulations would be appropriate. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms evolve.

MD simulations can provide insights into:

Conformational Dynamics: How the dioxine ring flexes and how the ethynyl group rotates over time.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Transport Properties: Calculation of properties like diffusion coefficients.

For instance, MD simulations have been used to study the physical properties of aqueous solutions of 1,4-dioxane (B91453), providing information on solution structure, hydrogen bonding, and viscosity. researchgate.netdntb.gov.ua A similar approach could characterize the dynamic behavior of 5-Ethynyl-2,3-dihydrobenzo[b] pdx.edunih.govdioxine in various environments.

Applications in Advanced Organic Synthesis and Materials Science

5-Ethynyl-2,3-dihydrobenzo[b]researchgate.netwikipedia.orgdioxine as a Building Block in Complex Molecule Synthesis

The true power of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine in organic synthesis lies in the reactivity of its terminal ethynyl (B1212043) group, which serves as a highly versatile handle for carbon-carbon bond formation. This functionality allows for its direct incorporation into larger, more complex molecular frameworks through a variety of reliable and high-yielding cross-coupling reactions.

The most prominent of these is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally effective for creating sp²–sp carbon–carbon bonds under mild conditions, which has led to its widespread use in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgmdpi.com In this context, 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine can be coupled with a diverse range of halogenated aromatic or heteroaromatic compounds. This strategy provides a straightforward method to introduce the 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine moiety into a target molecule.

The 1,4-benzodioxane (B1196944) scaffold is a recurring and valuable motif in medicinal chemistry, found in numerous bioactive compounds and approved drugs. researchgate.netnih.govtsijournals.com It is recognized for its ability to interact with various biological targets, including adrenergic and serotoninergic receptors. nih.gov Therefore, using 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine as a building block via Sonogashira coupling allows medicinal chemists to systematically synthesize new derivatives and probe structure-activity relationships in drug discovery programs. researchgate.netunimi.it

Development of Novel Reaction Methodologies

The ethynyl group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. acs.orgbeilstein-journals.org The most iconic click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). mdpi.comnih.gov

5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine is an ideal substrate for the CuAAC reaction. It can be efficiently conjugated to any molecule bearing an azide group, including biomolecules, polymers, and surfaces. This opens up possibilities for its use in:

Bioconjugation: Linking the benzodioxine unit to proteins, nucleic acids, or lipids.

Materials Science: Grafting it onto polymer backbones or functionalizing surfaces. rsc.org

Drug Discovery: Creating libraries of compounds by coupling it with diverse azide-containing fragments.

The formation of the triazole linkage is highly efficient and creates a stable, aromatic linker that can influence the properties of the final conjugate. beilstein-journals.org The reliability of this reaction makes 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine a valuable tool for developing new methodologies in chemical biology and materials science where robust and specific covalent linkages are required.

Integration into Functional Organic Materials

The combination of an aromatic system and a carbon-carbon triple bond in 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine makes it a promising monomer for the synthesis of conjugated polymers. mdpi.commsstate.edu Polymers that incorporate alkyne units into their backbones, such as poly(arylene ethynylene)s (PAEs), are known for their unique electronic and photophysical properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). msstate.eduresearchgate.net

Polymerization of 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine, potentially with other di-halogenated aromatic comonomers via repeated Sonogashira coupling reactions, could yield novel PAEs. mdpi.com The presence of the dihydrobenzodioxine unit in the polymer backbone would be expected to influence several key properties:

Solubility: The non-coplanar dioxane ring and its ether linkages can improve solubility in common organic solvents, which is crucial for solution-based processing of materials. researchgate.net

Solid-State Morphology: The rigid yet non-planar structure can affect how the polymer chains pack in the solid state, which in turn influences charge transport and photophysical behavior.

Electronic Properties: The electron-donating nature of the oxygen atoms in the dioxane ring can modulate the electronic band gap and the energy levels (HOMO/LUMO) of the resulting polymer.

Below is a table of illustrative properties for a hypothetical polymer derived from this monomer, based on data from analogous PAE systems.

PropertyPotential Value RangeSignificance in Organic Materials
Optical Band Gap (eV)2.5 - 3.0Determines the color of the material and its suitability for specific electronic applications (e.g., light emission color).
Absorption Maximum (λmax, nm)400 - 450Indicates the wavelength of light the material most strongly absorbs, relevant for photovoltaic applications.
Emission Maximum (λem, nm)480 - 550Indicates the color of light emitted by the material upon excitation, crucial for OLEDs.
SolubilitySoluble in common organic solvents (THF, Chloroform)Enables low-cost fabrication techniques like spin-coating and inkjet printing.

Bioorthogonal Probes and Chemical Reporters

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A key strategy in this field involves introducing a small, non-native functional group—a chemical reporter—into a biomolecule and then selectively labeling it with a probe. nih.govmit.edu

The terminal alkyne is one of the most successful bioorthogonal reporters because it is small, metabolically stable, and absent from most biological systems in higher eukaryotes. nih.gov The quintessential example of an alkyne-based probe is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog that is incorporated into newly synthesized DNA. The alkyne handle on EdU can then be detected with extreme specificity using azide-functionalized fluorescent dyes via the CuAAC reaction.

Drawing from these principles, 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine presents itself as a valuable scaffold for the design of new bioorthogonal probes. While the ethynyl group provides the reactive handle for "clicking" on a detection tag (like a fluorophore), the benzodioxine core offers a tunable platform to modify the probe's physicochemical properties. researchgate.net For instance, further substitution on the benzodioxine ring could be used to:

Adjust lipophilicity to control cell membrane permeability.

Incorporate environmentally sensitive fluorophores. rsc.org

Attach targeting ligands to direct the probe to specific cells or organelles.

The following table compares the features of the established probe EdU with a hypothetical probe based on the 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine scaffold.

FeatureEdU (Established Probe)Hypothetical Probe (Based on 5-Ethynyl-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine)
Bioorthogonal HandleEthynyl GroupEthynyl Group
Core ScaffoldDeoxyuridine (Nucleoside)2,3-Dihydrobenzo[b] researchgate.netwikipedia.orgdioxine
Biological TargetDNA (via metabolic incorporation)Dependent on attached targeting moiety (e.g., enzyme substrate, receptor ligand).
Potential Modulatory PropertiesLimited to the nucleoside structure.The benzodioxine ring allows for synthetic modification to tune solubility, cell permeability, and fluorescent properties.

Future Research Directions and Emerging Paradigms

Innovations in Green Synthetic Approaches for Ethynyl-Benzodioxines

The future synthesis of ethynyl-benzodioxines is trending towards environmentally benign methodologies that prioritize atom economy, energy efficiency, and the use of renewable resources. A significant advancement in this area has been the development of greener synthesis pathways for the core benzodioxane structure. For instance, a completely innovative and solvent-free synthesis of 2-hydroxymethyl-1,4-benzodioxane (B143543) has been achieved by reacting catechol with glycerol (B35011) carbonate (GlyC), a bio-based reagent, in the presence of a basic catalyst. researchgate.net This approach allows for the quantitative conversion of both reagents at 170°C with high yields of the desired product. researchgate.net

Future research will likely build upon such principles, aiming to develop catalytic systems that minimize waste and avoid harsh reaction conditions. Key areas of innovation are expected to include:

Catalyst Development: Exploration of heterogeneous catalysts, such as zeolites or functionalized mesoporous silica (B1680970), to replace homogeneous catalysts, thereby simplifying product purification and enabling catalyst recycling.

Alternative Energy Sources: Increased use of microwave irradiation and ultrasound as alternative energy sources to conventional heating, which can significantly reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks: Investigating the use of bio-derived starting materials, moving away from petroleum-based precursors for both the catechol and the ethynyl (B1212043) moieties.

Solvent Minimization: Expanding the scope of solvent-free reactions or replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids.

These green chemistry approaches promise to make the synthesis of 5-Ethynyl-2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine and its derivatives more sustainable and economically viable for future applications.

Exploration of Novel Reactivity Patterns of the Ethynyl-Benzodioxine System

The ethynyl group is a versatile functional handle that offers a gateway to a vast array of chemical transformations. While classical reactions of terminal alkynes are well-established, future research will focus on uncovering and harnessing novel reactivity patterns specific to the ethynyl-benzodioxine scaffold. The electronic properties of the dihydrobenzo[b] mdpi.comresearchgate.netdioxine ring system can influence the reactivity of the attached ethynyl group, opening avenues for unique chemical behavior.

One emerging area of interest is the use of hypervalent iodine reagents for alkyne functionalization. For example, ethynyl-benziodoxolones (EBX) have demonstrated significant utility in various chemical transformations. frontiersin.org Exploring the reactivity of 5-Ethynyl-2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine with such reagents could lead to novel vinylation, alkynylation, and cyclization products. frontiersin.org

Future research directions will likely concentrate on:

Catalytic Transformations: Developing novel transition-metal-catalyzed reactions, such as cycloadditions, C-H functionalization, and polymerization, using the ethynyl group as a reactive site. This could lead to the synthesis of complex heterocyclic systems and novel polymeric materials.

Click Chemistry: Utilizing the terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. This would enable the straightforward conjugation of the ethynyl-benzodioxine moiety to biomolecules, polymers, or surfaces for applications in medicinal chemistry and materials science.

Electrophilic Cyclizations: Investigating intramolecular reactions where the alkyne acts as a nucleophile, triggered by an electrophile, to construct fused-ring systems that are otherwise difficult to access.

Sonogashira and Related Couplings: Optimizing and expanding the scope of palladium-catalyzed cross-coupling reactions to link the ethynyl-benzodioxine unit to a wide variety of aryl, heteroaryl, and vinyl partners, thereby generating extensive libraries of new compounds for screening.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. nih.govnih.gov The synthesis of benzodioxane pharmaceutical intermediates has already been successfully adapted to continuous flow methods, particularly for reactions that are difficult to control in batch, such as those involving high temperatures or hazardous reagents. researchgate.netnih.gov

The integration of flow chemistry for the synthesis of 5-Ethynyl-2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine and its derivatives is a promising future direction. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. jst.org.in This is particularly advantageous for managing potentially exothermic reactions or for handling unstable intermediates. researchgate.net

Future developments are anticipated in the following areas:

Multi-step Telescoped Synthesis: Designing integrated flow systems where multiple reaction steps are performed sequentially without the need for isolating intermediates. nih.gov This "telescoped" approach can dramatically increase efficiency and reduce waste in the synthesis of complex ethynyl-benzodioxine derivatives. jst.org.in

In-line Purification and Analysis: Coupling flow reactors with in-line purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., NMR, MS) to enable real-time reaction monitoring, optimization, and product isolation.

Automated Synthesis Platforms: Utilizing robotic systems and machine learning algorithms to automate the synthesis and screening of libraries of ethynyl-benzodioxine derivatives. These platforms can accelerate the discovery of new molecules with desired properties by systematically exploring a wide range of reaction conditions and building blocks.

Table 1: Comparison of Batch vs. Flow Synthesis for Benzodioxine Derivatives
ParameterBatch SynthesisFlow Synthesis
Process Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time. jst.org.in
Safety Higher risk when handling hazardous reagents or exothermic reactions at scale.Enhanced safety due to small reactor volumes and better heat dissipation. nih.gov
Scalability Scaling up can be challenging and may require re-optimization.Straightforward scale-up by running the system for longer periods ('scaling out'). researchgate.net
Efficiency Often involves multiple manual operations and isolation of intermediates.Enables multi-step "telescoped" reactions, improving overall yield and efficiency. nih.gov

Advanced Computational Methodologies for Predictive Design and Discovery

Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. chemrxiv.org For the ethynyl-benzodioxine system, advanced computational methodologies are set to play a pivotal role in guiding synthetic efforts and predicting the potential applications of novel derivatives. The synergy between computational simulations and experimental work has already proven effective in understanding the molecular configuration of benzodioxine derivatives. mdpi.com

Future research will leverage increasingly powerful computational tools to:

Predict Reactivity and Mechanisms: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, predict the regioselectivity and stereoselectivity of reactions involving the ethynyl-benzodioxine core, and understand the electronic influence of the benzodioxine ring on the alkyne's reactivity. sapub.org

Virtual Screening and Drug Design: Using molecular docking and molecular dynamics simulations to screen virtual libraries of ethynyl-benzodioxine derivatives against biological targets, such as enzymes and receptors. nih.govmdpi.com This in silico approach can identify promising lead compounds for development in medicinal chemistry, saving significant time and resources. dntb.gov.ua

Materials Design: Predicting the electronic, optical, and mechanical properties of polymers and materials derived from 5-Ethynyl-2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine. This allows for the computational design of novel materials with tailored properties for applications in electronics, photonics, or sensing.

Machine Learning Models: Developing machine learning and artificial intelligence (AI) models trained on experimental and computational data to predict structure-property relationships. chemrxiv.org These models can rapidly predict the properties of new, unsynthesized ethynyl-benzodioxine derivatives, further accelerating the discovery process.

Table 2: Application of Computational Methods to Ethynyl-Benzodioxine Research
Computational MethodPrimary ApplicationAnticipated Outcome
Density Functional Theory (DFT) Predicting electronic structure, reactivity, and spectroscopic properties. sapub.orgRationalization of reaction outcomes and guidance for synthetic planning.
Molecular Docking Simulating the binding of ligands to biological macromolecules. nih.govIdentification of potential drug candidates and their binding modes.
Molecular Dynamics (MD) Simulating the dynamic behavior of molecules and materials over time.Understanding conformational flexibility and interactions in biological or material systems.
Machine Learning (ML) Developing predictive models from large datasets. chemrxiv.orgRapid prediction of properties for virtual compounds and accelerated discovery.

Potential in Interdisciplinary Research Fields

The versatile structure of 5-Ethynyl-2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine makes it a valuable building block for a range of interdisciplinary applications, bridging the gap between chemistry, materials science, and biology. The 1,4-benzodioxane (B1196944) scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds that interact with a wide variety of pharmacological targets. unimi.itnih.gov

Future research is poised to exploit the unique combination of the benzodioxine core and the ethynyl handle in several key areas:

Medicinal Chemistry: The ethynyl group can serve as an anchor for covalent inhibitors or as a versatile synthon for creating diverse compound libraries to target proteins implicated in diseases ranging from cancer to neurodegenerative disorders. nih.govnih.gov The benzodioxane moiety itself is known to interact with adrenergic, serotoninergic, and dopaminergic systems. unimi.it

Materials Science: The rigid, planar nature of the aromatic system combined with the reactive alkyne makes 5-Ethynyl-2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine an attractive monomer for the synthesis of novel functional polymers. Potential applications include the development of conductive polymers, materials with high thermal stability, or porous organic frameworks (POFs) for gas storage and separation. mdpi.com

Chemical Biology: Using "click" chemistry, the ethynyl-benzodioxine unit can be attached to probes to study biological processes. For example, it could be incorporated into fluorescent dyes or affinity labels to visualize and identify protein targets within cells.

Supramolecular Chemistry: The aromatic ring system can participate in π-π stacking interactions, while the oxygen atoms can act as hydrogen bond acceptors. This makes the molecule a candidate for designing self-assembling systems, molecular sensors, and novel host-guest complexes.

The continued exploration of 5-Ethynyl-2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine at the intersection of these fields is expected to yield significant scientific advancements and practical applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine, and how do they influence its experimental handling?

  • Methodological Answer : The compound's solubility, stability, and reactivity are critical for experimental design. Solubility can be determined via polarity-based solvent screening (e.g., DMSO for in vitro assays). Stability under varying pH, temperature, and light conditions should be assessed using accelerated degradation studies monitored by HPLC or LC-MS. The ethynyl group’s reactivity necessitates inert atmospheres (argon/nitrogen) during synthesis to prevent oxidation .
Property Method Key Finding
SolubilitySolvent screeningHighly soluble in polar aprotic solvents (e.g., DMF)
Thermal stabilityTGA/DSCDecomposes above 200°C under oxidative conditions
PhotostabilityUV-Vis spectroscopyDegrades under prolonged UV exposure

Q. What synthetic routes are reported for this compound, and how can purity be validated?

  • Methodological Answer : Common routes include Sonogashira coupling of 5-iodo-2,3-dihydrobenzo[b][1,4]dioxine with terminal alkynes. Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc) followed by recrystallization. Purity validation requires ≥95% HPLC purity (C18 column, acetonitrile/water gradient) and corroboration via 1^1H/13^13C NMR to confirm absence of protic impurities or residual catalysts .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking (AutoDock Vina) identifies potential biological targets by simulating interactions with active sites (e.g., kinase domains). MD simulations (GROMACS) assess stability of ligand-protein complexes over time, prioritizing derivatives with low binding free energies (< -8 kcal/mol) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic replication under standardized protocols (e.g., CLIA-compliant assays) is essential. Meta-analyses of dose-response curves and toxicity profiles (IC50_{50}, LD50_{50}) can reconcile differences. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) reduces methodological bias .

Q. What strategies optimize the compound’s stability in long-term biological studies?

  • Methodological Answer : Lyophilization with cryoprotectants (trehalose) enhances shelf life. For in vivo studies, nanoencapsulation (PLGA nanoparticles) improves bioavailability and reduces metabolic degradation. Real-time stability monitoring via LC-MS/MS quantifies degradation products (e.g., ethynyl oxidation to ketones) under physiological conditions .

Theoretical and Methodological Frameworks

Q. How can researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link mechanistic studies to established theories like Structure-Activity Relationship (SAR) models or pharmacophore mapping. For example, ethynyl group’s role as a hydrogen bond acceptor can be contextualized within enzyme inhibition mechanisms (e.g., tyrosine kinase inhibitors). Validate hypotheses using knockout cell lines or isotopic labeling to trace metabolic pathways .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas. 2D NMR (COSY, NOESY) elucidates stereochemistry and substituent positioning. X-ray crystallography provides definitive proof of crystal packing and intermolecular interactions, critical for patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.